Enantiomer-Specific Acute Toxicity (LD50) in Murine Model
The acute toxicity of ammodendrine enantiomers in a murine bioassay demonstrates moderate stereoselectivity, with D-ammodendrine exhibiting a lower LD50 (higher toxicity) compared to L-ammodendrine. The quantitative difference, while not dramatic, is significant for purity and safety considerations in analytical and in vivo research applications [1].
| Evidence Dimension | Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | D-(+)-ammodendrine: 94.1 ± 7 mg/kg |
| Comparator Or Baseline | L-(-)-ammodendrine: 115.0 ± 7 mg/kg |
| Quantified Difference | D-enantiomer is 1.22-fold more toxic (lower LD50) than L-enantiomer. |
| Conditions | Mouse bioassay, intraperitoneal injection |
Why This Matters
Procurement of defined enantiomers (D- or L-) or specific enantiomeric mixtures is critical for toxicology studies requiring accurate dose-response modeling, as substitution with undefined chiral mixtures introduces experimental variability.
- [1] Lee, S.T., Molyneux, R.J., Panter, K.E., Chang, C.W., Gardner, D.R., Pfister, J.A., & Garrossian, M. (2005). Ammodendrine and N-methylammodendrine enantiomers: isolation, optical rotation, and toxicity. Journal of Natural Products, 68(5), 681-685. View Source
